molecular formula C9H11BrN2O2 B2725991 5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol CAS No. 1499853-65-4

5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol

Cat. No.: B2725991
CAS No.: 1499853-65-4
M. Wt: 259.103
InChI Key: QLTLWSCZAGVGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol is a chemical compound with the molecular formula C9H11BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and an oxan-4-yl group in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol typically involves the bromination of 2-(oxan-4-yl)-1H-pyrimidin-6-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

    Oxidation Reactions: Formation of oxo derivatives or carboxylic acids.

    Reduction Reactions: Formation of dehalogenated pyrimidines or alcohol derivatives.

Scientific Research Applications

5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxan-4-yl group can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(oxan-4-yl)pyridine
  • 5-bromo-2-(oxan-4-yl)pyrimidine
  • 5-bromo-2-(oxan-4-yl)-1,3-oxazole

Comparison

Compared to similar compounds, 5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol has unique structural features that contribute to its distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-(oxan-4-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-11-8(12-9(7)13)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTLWSCZAGVGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.